10H-phenothiazine 5-oxide
Overview
Description
10H-phenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound with various applications in chemistry. It has been a subject of numerous studies due to its interesting properties and potential applications.
Synthesis Analysis
- Phenothiazine derivatives, including 10H-phenothiazine 5-oxide, are synthesized via various chemical reactions such as the Smiles rearrangement (Gautam et al., 2012).
- Novel synthesis methods for phenothiazine derivatives, including 10H-phenothiazine 5-oxide, involve reactions with various aromatic alkynes (Hauck et al., 2007).
Molecular Structure Analysis
- The molecular structure of 10H-phenothiazine 5-oxide is characterized by spectroscopic methods such as NMR and IR spectroscopy. The structure often exhibits unique properties due to the presence of d-pπ bonds (Swoboda et al., 2022).
- Crystallography and computational studies provide insights into the structural characteristics and electronic configurations of 10H-phenothiazine derivatives (Peloquin et al., 2021).
Chemical Reactions and Properties
- 10H-phenothiazine derivatives undergo various chemical reactions, including oxidation and coupling reactions, to form different derivatives with distinct properties (Roseboom & Perrin, 1977).
- The reactivity of 10H-phenothiazine derivatives can be influenced by their molecular structure and substituents, leading to diverse chemical behaviors (Bandlish et al., 1977).
Physical Properties Analysis
- The physical properties of 10H-phenothiazine 5-oxide are studied using methods such as crystallographic analysis and density functional theory calculations. These studies reveal information about the compound's conformation and intermolecular interactions (Umezono & Okuno, 2013).
Chemical Properties Analysis
- The chemical properties of 10H-phenothiazine 5-oxide, such as its electron density and charge transfer characteristics, are analyzed through natural bond orbital (NBO) analysis and nonlinear optical properties studies (Joshi & Chaudhary, 2017).
- Electrochemical studies provide insights into the oxidation behavior and potential applications of 10H-phenothiazine derivatives (Săcară et al., 2017).
Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
- Oxidized phenothiazine chromophores, including phenothiazine 5-oxide, have received significant attention in various technological applications such as OLEDs and photovoltaic devices .
- They exhibit excellent photoluminescence properties, low toxicity, easy synthetic modification, and environmentally friendly behavior .
- The oxidized phenothiazine derivatives possess room temperature phosphorescence properties which enhance their importance in these applications .
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Data Storage and Digital Security
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Bioimaging and Sensors
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Photocatalytic Oxidative Coupling of Amines
- Extended phenothiazines, including phenothiazine 5-oxide, have been used in photocatalytic oxidative coupling reactions of amines .
- They exhibit intriguing π-conjugation length-dependent photophysical and redox properties .
- They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .
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Neurotransmission Research
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Low-Cost Anti-Counterfeiting Technologies
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Temperature Monitoring
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Optical Recording Devices
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Antipsychotic and Antiemetic Applications
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Optoelectronics
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Hole Transport Materials for Perovskite Solar Cells (PSCs)
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Photoredox Catalysts for Synthetic Transformations
- Phenothiazine derivatives have also been proven to be effective photoredox catalysts for various synthetic transformations .
- These transformations range from metal-free atom transfer radical polymerization (ATRP) for controlled polymer synthesis to small molecule transformations such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, photoredox catalyzed C–N and C–H/C–H cross-couplings, and so on .
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Antiproliferative Effect
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Inhibition of P-glycoprotein Transport Function
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Antihelminthic
Safety And Hazards
Future Directions
10H-phenothiazine 5-oxide and its derivatives have been widely utilized in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties . Recent studies have investigated the anti-cancer properties of phenothiazines in glioblastoma . Furthermore, phenothiazines have shown anti-helminths properties . These findings suggest that 10H-phenothiazine 5-oxide could have potential applications in the treatment of various diseases and conditions.
properties
IUPAC Name |
10H-phenothiazine 5-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFSORWJPSMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074471 | |
Record name | 10H-Phenothiazine, 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10H-phenothiazine 5-oxide | |
CAS RN |
1207-71-2 | |
Record name | 10H-Phenothiazine, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenothiazine-5-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenothiazine 5-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Phenothiazine, 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenothiazine-5-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenothiazine 5-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SVJ4R3Y3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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